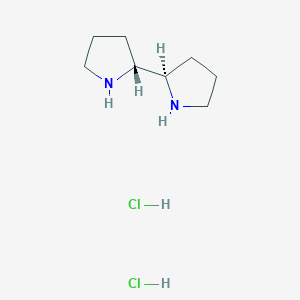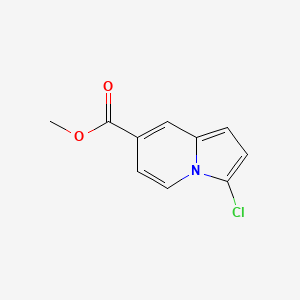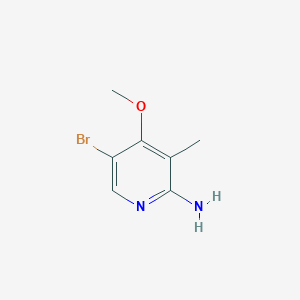
5-Bromo-4-methoxy-3-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-methoxy-3-methyl-2-Pyridinamine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methoxy-3-methyl-2-Pyridinamine typically involves the bromination of 2-methoxy-4-methylpyridine. One common method includes the addition of sodium acetate to a solution of 2-methoxy-4-methylpyridine in ethyl acetate, followed by the dropwise addition of bromine at 0°C. The reaction mixture is then stirred at 50°C for 18 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-4-methoxy-3-methyl-2-Pyridinamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated pyridine derivatives.
科学的研究の応用
5-Bromo-4-methoxy-3-methyl-2-Pyridinamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-bromo-4-methoxy-3-methyl-2-Pyridinamine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-methoxypyridin-3-amine
- Methyl 5-bromo-2-methoxypyridine-3-carboxylate
- 2-Amino-5-bromo-4-methylpyridine
Uniqueness
5-Bromo-4-methoxy-3-methyl-2-Pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom, methoxy group, and methyl group makes it a versatile compound for various applications .
特性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
5-bromo-4-methoxy-3-methylpyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2O/c1-4-6(11-2)5(8)3-10-7(4)9/h3H,1-2H3,(H2,9,10) |
InChIキー |
FMWSLUWFHFHORJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CN=C1N)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


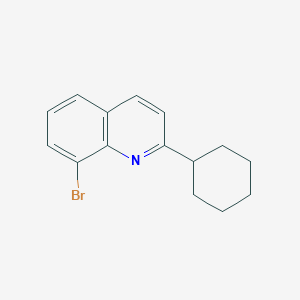
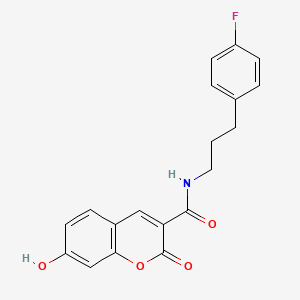
![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)
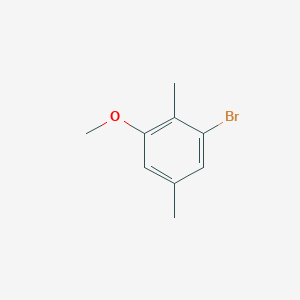
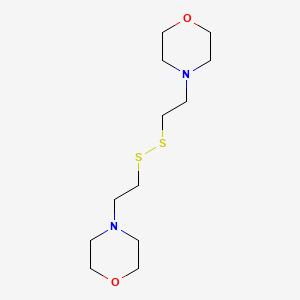
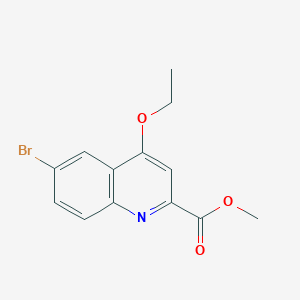
![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
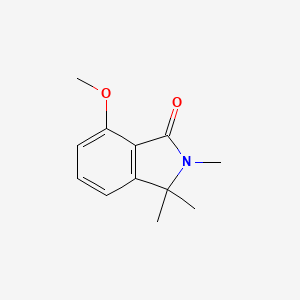

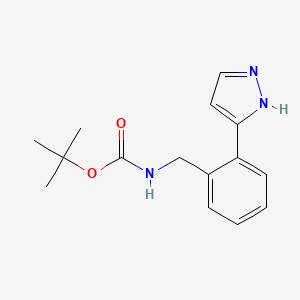
![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)
